1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Catalog No.
S3549702
CAS No.
352525-66-7
M.F
C7H6ClIZn
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

CAS Number

352525-66-7

Product Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

IUPAC Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Molecular Formula

C7H6ClIZn

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

WXXRYTXHYIZUPR-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

3-Chloro-4-methylphenylzinc iodide, also known as 3-chloro-4-tolyl zinc iodide, is an organozinc compound. Organozinc compounds are a class of organometallic compounds containing a carbon-zinc bond. They are widely used in organic synthesis as nucleophilic reagents due to the reactivity of the zinc-carbon bond [].

The origin of this specific compound is likely related to its use as a reagent in organic synthesis. Research on organozinc compounds has been ongoing since the late 19th century, and new organozinc reagents are constantly being developed for various applications.

The significance of 3-chloro-4-methylphenylzinc iodide in scientific research lies in its potential applications in organic synthesis. The presence of the reactive zinc-carbon bond allows it to participate in various reactions, such as Negishi coupling, which is a powerful tool for carbon-carbon bond formation.


Molecular Structure Analysis

3-Chloro-4-methylphenylzinc iodide consists of a 3-chloro-4-methylphenyl group (C6H4ClCH3) bonded to a zinc atom (Zn) and an iodide ion (I). The zinc atom is likely sp2 hybridized and forms two covalent bonds with the carbon atoms of the phenyl ring. The remaining two sp2 orbitals are used for bonding with the iodide ion.

The key features of the molecule include:

  • The presence of an electron-withdrawing chlorine atom (Cl) at the 3-position of the phenyl ring, which can activate the neighboring carbon atom for nucleophilic attack.
  • A methyl group (CH3) at the 4-position, which can sterically hinder reactions at that position.
  • The zinc-carbon bond, which is the reactive center of the molecule.

Chemical Reactions Analysis

One of the main applications of 3-chloro-4-methylphenylzinc iodide is in Negishi coupling reactions. Negishi coupling is a cross-coupling reaction used to form a carbon-carbon bond between an sp2 carbon atom (usually from an aryl or vinyl halide) and another sp2 carbon atom (often from an alkyl or alkenyl organozinc compound).

A balanced chemical equation for a generic Negishi coupling reaction is:

R-X + R'ZnI + Pd(L)₄ -> R-R' + ZnX₂ + Pd(L)₄ (1)

where:

  • R is an aryl or vinyl group
  • R' is an alkyl or alkenyl group
  • X is a halogen (Cl, Br, I)
  • Pd(L)₄ is a palladium catalyst

In the case of 3-chloro-4-methylphenylzinc iodide, the R group would be 3-chloro-4-methylphenyl (C6H4ClCH3). The specific R' group and the palladium catalyst used would depend on the desired product.

Dates

Modify: 2023-08-19

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